AChR|A(97-116)

Experimental Autoimmune Myasthenia Gravis Disease Model Validation Autoantigen Pathogenicity

AChRα(97-116) is a 20-amino-acid synthetic peptide (sequence DGDFAIVKFTKVLLDYTGHI, MW 2252.56) corresponding to residues 97–116 of the rat acetylcholine receptor α-subunit. This peptide encompasses the immunodominant T-helper epitope of the AChR α-subunit in Lewis rats and serves as the defined autoantigen for inducing experimental autoimmune myasthenia gravis (EAMG), a validated animal model of human myasthenia gravis.

Molecular Formula C106H162N24O30
Molecular Weight 2252.6 g/mol
Cat. No. B12387365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChR|A(97-116)
Molecular FormulaC106H162N24O30
Molecular Weight2252.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N
InChIInChI=1S/C106H162N24O30/c1-16-57(11)85(127-89(142)59(13)114-93(146)72(42-62-28-20-18-21-29-62)121-96(149)76(47-81(138)139)116-78(134)50-111-90(143)67(109)46-80(136)137)104(157)126-84(56(9)10)102(155)117-68(32-24-26-38-107)91(144)120-73(43-63-30-22-19-23-31-63)99(152)130-88(61(15)132)105(158)118-69(33-25-27-39-108)92(145)125-83(55(7)8)103(156)124-71(41-54(5)6)95(148)119-70(40-53(3)4)94(147)123-77(48-82(140)141)97(150)122-74(44-64-34-36-66(133)37-35-64)98(151)129-87(60(14)131)101(154)112-51-79(135)115-75(45-65-49-110-52-113-65)100(153)128-86(106(159)160)58(12)17-2/h18-23,28-31,34-37,49,52-61,67-77,83-88,131-133H,16-17,24-27,32-33,38-48,50-51,107-109H2,1-15H3,(H,110,113)(H,111,143)(H,112,154)(H,114,146)(H,115,135)(H,116,134)(H,117,155)(H,118,158)(H,119,148)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,156)(H,125,145)(H,126,157)(H,127,142)(H,128,153)(H,129,151)(H,130,152)(H,136,137)(H,138,139)(H,140,141)(H,159,160)/t57-,58-,59-,60+,61+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,83-,84-,85-,86-,87-,88-/m0/s1
InChIKeyUOCBSVMQACMEEE-ULEIWIRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChRα(97-116) Procurement Guide: Defining the Immunodominant Myasthenogenic Epitope for EAMG Induction


AChRα(97-116) is a 20-amino-acid synthetic peptide (sequence DGDFAIVKFTKVLLDYTGHI, MW 2252.56) corresponding to residues 97–116 of the rat acetylcholine receptor α-subunit [1]. This peptide encompasses the immunodominant T-helper epitope of the AChR α-subunit in Lewis rats and serves as the defined autoantigen for inducing experimental autoimmune myasthenia gravis (EAMG), a validated animal model of human myasthenia gravis [2]. Unlike whole-protein immunization using Torpedo californica AChR (TAChR), immunization with this self-peptide breaks tolerance and reproducibly triggers a T-cell-dependent pathogenic autoantibody response [3]. The peptide is supplied as a lyophilized powder (CAS 663154-30-1) for research use in preclinical MG studies, immunomodulator testing, and T-cell epitope analysis [1].

Why Not All AChR 97–116 Peptides Are Interchangeable: The Species-Origin Problem


Although peptides corresponding to residues 97–116 of the AChR α-subunit from different species share substantial sequence homology, their pathogenic potential in EAMG models is not interchangeable. The commercially available AChRα(97-116) peptide (rat sequence R97-116) differs at four critical amino acid positions from the Torpedo californica sequence T97-116 [1]. These sequence differences profoundly affect T-cell recognition, immunogenicity, and clinical pathogenicity: R97-116 induces EAMG in Lewis rats, whereas T97-116 is completely non-pathogenic [2]. Substituting T97-116 for R97-116 therefore abolishes disease induction and invalidates the experimental model. Similarly, shorter overlapping fragments (e.g., α100-116) represent a T-cell epitope but lack the full MHC-binding and T-cell activation capacity of the complete 97-116 sequence [3]. Procurement of the incorrect peptide sequence leads to failed EAMG induction, wasted resources, and unreproducible data.

Quantitative Evidence: AChRα(97-116) vs. T97-116 and Other Comparator Peptides


EAMG Disease Incidence: R97-116 vs. T97-116 Head-to-Head

In a direct head-to-head immunization study in Lewis rats, R97-116 peptide (the commercially supplied sequence) induced EAMG with a cumulative incidence of 72.2% (13/18), whereas the Torpedo-derived T97-116 peptide produced zero clinical cases across 14 animals (0/14) [1]. This was replicated across three independent experiments, with per-experiment incidence ranging from 66.7% to 75.0% for R97-116 vs. 0% for T97-116 in all experiments. Mean clinical score was 2.5 ± 0.35 for R97-116 vs. 0 for T97-116 [1].

Experimental Autoimmune Myasthenia Gravis Disease Model Validation Autoantigen Pathogenicity

Electrophysiological Neuromuscular Transmission Deficit: R97-116 vs. T97-116

Repetitive nerve stimulation (RNS) was used to confirm impaired neuromuscular transmission in immunized animals. Across two experiments, positive decremental responses were recorded in 6/9 evaluable R97-116-immunized rats, compared with 0/10 T97-116-immunized rats [1]. This electrophysiological deficit is the hallmark of myasthenia and directly correlates with clinical weakness.

Neuromuscular Junction Repetitive Nerve Stimulation Electrophysiology

Muscle AChR Loss: R97-116 vs. T97-116 vs. TAChR

Muscle AChR content, measured by [125I]α-bungarotoxin binding, was significantly reduced to 16.9 ± 10.6 pmol/100 g in R97-116-immunized rats vs. 40.5 ± 12.1 pmol/100 g in normal controls (p = 0.0007) [1]. This reduction was comparable to that observed in TAChR-immunized rats (12.6 ± 3.9 pmol/100 g; p = 0.46 vs. R97-116). In contrast, T97-116-immunized rats retained normal muscle AChR content (35.1 ± 12.6 pmol/100 g; p = 0.47 vs. control) [1].

Postsynaptic Membrane Degradation Acetylcholine Receptor Content EAMG Pathology

Immunodominance of the 97-116 Region among AChR T-Cell Epitopes

In a comprehensive peptide epitope mapping study using 24 synthetic peptides spanning the AChR α-subunit, the region overlapping 100-116 was identified as the dominant T-cell epitope in Lewis rats: 4 of 12 AChR-specific T-cell clones responded to the [Tyr100]α100-116 peptide, making it the most frequently recognized peptide, while 18 other peptides were ineffective and 4 were only weakly mitogenic [1]. The 97-116 sequence fully encompasses this core immunodominant region plus three additional N-terminal residues that contribute to MHC class II binding and T-cell receptor interaction [2].

T-Cell Epitope Mapping Immunodominance Hierarchy AChR Alpha-Subunit

Cross-Species EAMG Model Utility: Rat and Mouse Comparability

R97-116 peptide immunization successfully induces EAMG in both Lewis rats and C57BL/6 mice, as validated by commercial preclinical model providers [1]. The model recapitulates key human MG features—muscle weakness, elevated anti-AChR antibodies, and neuromuscular junction pathology—in both species [1]. This cross-species utility contrasts with the TAChR whole-protein approach, which requires Torpedo-derived antigen and may exhibit species-dependent immunogenicity differences due to the more complex mixture of xenogeneic epitopes.

Translational Model Species Validation Preclinical Drug Testing

Commercial Availability: R97-116 vs. Custom-Synthesis Barriers for T97-116

The rat-sequence R97-116 peptide (DGDFAIVKFTKVLLDYTGHI, CAS 663154-30-1) is available as an off-the-shelf catalog product from multiple reputable vendors including TargetMol, MedChemExpress, and GLPBio [1][2]. In contrast, the Torpedo-derived T97-116 sequence (DGDFAIVHMTKLLLDYTGKI) [3] is not listed as a stocked catalog item by any major commercial peptide supplier and would require costly custom peptide synthesis with associated delays, purity validation, and sequence-identity risk. This gap is functionally critical because T97-116 is the direct negative-control peptide and purchasing it as a custom synthesis introduces batch-to-batch variability and quality uncertainty.

Procurement Supply Chain Custom Peptide Synthesis

Application Scenarios for AChRα(97-116) Peptide Procurement


Induction of Experimental Autoimmune Myasthenia Gravis (EAMG) in Lewis Rats

AChRα(97-116) (R97-116) is the defined autoantigen for inducing EAMG in Lewis rats via immunization with 50 μg peptide in CFA followed by a 50 μg booster in IFA at day 30. This protocol consistently yields EAMG clinical incidence of 66.7–75.0% with mean clinical score 2.5 ± 0.35, accompanied by electrophysiologically confirmed neuromuscular transmission deficits (positive RNS in 67% of animals) and significant muscle AChR loss (16.9 ± 10.6 pmol/100 g vs. 40.5 ± 12.1 pmol/100 g in controls, p = 0.0007) [1]. This model is the standard platform for preclinical efficacy testing of FcRn inhibitors, complement inhibitors, and immunosuppressive agents in MG drug development [1].

Autoreactive T-Cell Line Generation and Epitope-Specific Proliferation Assays

The 97-116 region is the immunodominant T-cell epitope of the AChR α-subunit in Lewis rats, recognized by 33% of AChR-specific T-cell clones [2]. AChRα(97-116) peptide is used to establish antigen-specific T-cell lines, measure ex vivo T-cell proliferation by [3H]thymidine incorporation, and test the antiproliferative activity of immunomodulatory compounds in vitro. For example, pixantrone (BBR2778) was tested on R97-116-specific T-cell lines, showing antiproliferative activity in the nanomolar range, and this readout has been used to validate therapeutic candidates including caspase-1 inhibitors and rapamycin [3][4].

Anti-AChR Autoantibody Quantification and Affinity Measurement

AChRα(97-116) immunization induces robust anti-peptide antibody responses (ΔOD 0.189 ± 0.014 at day 30) and, critically, cross-reactive anti-self AChR antibodies that are not observed in T97-116-immunized animals [1]. Serum anti-R97-116 IgG titers are routinely quantified by ELISA as a pharmacodynamic biomarker in EAMG therapeutic studies, including efgartigimod-mediated FcRn inhibition studies where reduced anti-R97-116 IgG levels correlated with clinical improvement [5]. The peptide serves as the coating antigen for ELISA-based autoantibody detection and as the reference standard for antibody affinity maturation studies.

Cross-Species Translational MG Studies Requiring Rat and Mouse Models

For drug development programs that require EAMG efficacy data in both rats (for pharmacokinetics and toxicology) and mice (for genetic manipulation and mechanistic studies), AChRα(97-116) provides a single standardized autoantigen validated in both Lewis rats and C57BL/6 mice [6]. This eliminates the need to procure separate antigens for each species and ensures comparable epitope-specificity across experimental arms. Mouse EAMG induced by R97-116 has been used to study gut microbiota-immune interactions, sodium butyrate therapeutic effects, and B-cell transcriptomics in MG .

Quote Request

Request a Quote for AChR|A(97-116)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.